2-Azido-6-fluoro-1,3-benzothiazole
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Overview
Description
2-Azido-6-fluoro-1,3-benzothiazole is a chemical compound that has garnered significant attention in scientific research due to its unique structure and diverse range of applications. This compound belongs to the benzothiazole family, which is known for its aromatic heterocyclic structure consisting of a benzene ring fused to a thiazole ring. The presence of azido and fluoro substituents in this compound imparts distinct chemical properties that make it valuable in various fields of study.
Preparation Methods
The synthesis of 2-Azido-6-fluoro-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring For instance, the azido group can be introduced via nucleophilic substitution reactions using sodium azide, while the fluoro group can be added through electrophilic fluorination reactions .
Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
2-Azido-6-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties and reactivity.
Cyclization Reactions: The benzothiazole core can participate in cyclization reactions, forming complex heterocyclic structures.
Common reagents used in these reactions include sodium azide, electrophilic fluorinating agents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Azido-6-fluoro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a precursor for developing pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of dyes, polymers, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Azido-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . This property is exploited in bioconjugation and labeling studies. Additionally, the fluoro group can enhance the compound’s binding affinity to certain biological targets, influencing its activity and specificity .
Comparison with Similar Compounds
2-Azido-6-fluoro-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Amino-6-fluorobenzothiazole: Similar in structure but lacks the azido group, which limits its reactivity in click chemistry.
2-Mercaptobenzothiazole: Contains a thiol group instead of azido and fluoro groups, making it more suitable for different types of reactions.
2-Chloro-6-fluorobenzothiazole: Similar to this compound but with a chloro group instead of azido, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of azido and fluoro groups, which impart distinct chemical properties and reactivity, making it valuable for a wide range of scientific applications.
Properties
IUPAC Name |
2-azido-6-fluoro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN4S/c8-4-1-2-5-6(3-4)13-7(10-5)11-12-9/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTMMWYAVYVUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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